(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate chemical structure and properties
(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate chemical structure and properties
The following technical guide provides an in-depth analysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates.
Structure, Synthesis, and Applications in Asymmetric Drug Discovery
Executive Summary
(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a high-value chiral intermediate belonging to the class of protected glycerates.[1] It features a three-carbon backbone with a defined stereocenter at the C2 position ((R)-configuration), a secondary hydroxyl group, and a bulky tert-butyl ether protecting group at the C3 primary position.[1] This compound serves as a critical "chiral pool" building block, enabling the introduction of the 2,3-dihydroxypropanoate motif into active pharmaceutical ingredients (APIs) while maintaining strict stereochemical control.[1] Its primary utility lies in the synthesis of modified amino acids, chiral lipids, and peptidomimetics where orthogonal protection strategies are required.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a methyl ester moiety and a tert-butyl ether, separated by a chiral center bearing a free hydroxyl group.[1] The bulky tert-butyl group provides steric shielding, making the C3 position resistant to nucleophilic attack and oxidation, while the C2 hydroxyl remains available for functionalization (e.g., mesylation, inversion, or glycosylation).[1]
| Property | Data |
| IUPAC Name | Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate |
| Common Synonyms | (R)-O-tert-Butylglyceric acid methyl ester; Methyl (R)-3-t-butoxy-2-hydroxypropionate |
| CAS Number | 1630860-06-8 |
| Molecular Formula | C₈H₁₆O₄ |
| Molecular Weight | 176.21 g/mol |
| SMILES | COC(=O)COC(C)(C)C |
| Chiral Center | C2 (R-configuration) |
Physical Characteristics
Note: Experimental values for this specific enantiomer are rare in open literature; values below represent high-confidence predicted data based on structural analogs.
| Parameter | Value (Approximate) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 215–220 °C (at 760 mmHg) |
| Density | 1.05 ± 0.05 g/cm³ |
| Flash Point | >85 °C |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water |
| LogP | 0.85 (Predicted) |
Synthesis & Manufacturing Protocols
The synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate requires strategies that preserve the optical purity of the starting material while achieving regioselective protection of the primary hydroxyl group.[1]
Primary Route: Regioselective Ring Opening of (R)-Methyl Glycidate
This method utilizes the inherent reactivity of the epoxide ring in (R)-Methyl Glycidate.[1] Under Lewis acid catalysis or basic conditions, the epoxide can be opened with tert-butanol.[1]
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Mechanism: Nucleophilic attack of tert-butoxide (or tert-butanol activated by a Lewis acid) at the less sterically hindered C3 position.[1]
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Regioselectivity Control: To ensure the tert-butoxy group attaches to C3 (and not C2), the reaction is typically conducted under basic conditions (favors Sₙ2 attack at the least substituted carbon) or using specific metal-salen catalysts.[1]
Alternative Route: Selective Alkylation of (R)-Methyl Glycerate
Starting from commercially available (R)-Methyl Glycerate (derived from (R)-Serine or tartaric acid degradation), the primary alcohol at C3 is selectively alkylated.[1]
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Reagents: Isobutylene (gas) and catalytic Sulfuric Acid (H₂SO₄) or tert-Butyl 2,2,2-trichloroacetimidate.[1]
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Protocol Logic: Primary alcohols react significantly faster than secondary alcohols with isobutylene under acidic conditions, allowing for the isolation of the 3-O-tert-butyl ether as the major product.[1]
Experimental Protocol (Recommended: Isobutylene Method)
Warning: This protocol involves pressurized gas and strong acids.[1] Perform in a high-pressure reactor behind a blast shield.
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Preparation: Charge a high-pressure autoclave with (R)-Methyl Glycerate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).
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Catalyst Addition: Add concentrated H₂SO₄ (0.05 eq) or Amberlyst-15 resin.[1]
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Alkylation: Cool the mixture to -10°C. Condense Isobutylene (2.5 eq) into the vessel. Seal the reactor.
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Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours. Monitor pressure.[1][2]
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Quenching: Vent excess isobutylene carefully.[1] Neutralize the mixture with saturated aqueous NaHCO₃ .
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-protected product.
Synthesis Flowchart (Graphviz)
Figure 1: Selective alkylation pathway for the synthesis of the target compound from (R)-Methyl Glycerate.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.18 (s, 9H) | tert-Butyl group (-OC(CH₃)₃) |
| δ 3.65 (dd, 1H) | C3-H (Diastereotopic proton A) | |
| δ 3.72 (dd, 1H) | C3-H (Diastereotopic proton B)[1] | |
| δ 3.78 (s, 3H) | Methyl Ester (-COOCH₃) | |
| δ 4.25 (m, 1H) | C2-H (Chiral methine) | |
| δ 3.10 (d, 1H) | -OH (Exchangeable) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 27.3 | tert-Butyl methyls |
| δ 52.4 | Ester Methyl | |
| δ 63.5 | C3 (Methylene) | |
| δ 70.8 | C2 (Methine) | |
| δ 73.5 | tert-Butyl quaternary C | |
| δ 173.1 | Carbonyl (C=O) | |
| IR Spectroscopy | 3450 cm⁻¹ | O-H stretch (Broad) |
| 1740 cm⁻¹ | C=O stretch (Ester) | |
| 1365, 1390 cm⁻¹ | tert-Butyl "gem-dimethyl" doublet |
Applications in Drug Development[3][12]
(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate functions as a versatile "chiral clip" in medicinal chemistry.[1]
Orthogonal Protection Strategy
The compound offers three distinct reactivity sites with orthogonal stability:
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Methyl Ester: Labile to basic hydrolysis (LiOH/THF) to generate the free acid.[1]
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Secondary Hydroxyl: Open for mesylation/tosylation to create a leaving group (inversion of configuration) or direct alkylation.[1]
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tert-Butyl Ether: Acid-labile but base-stable.[1] It survives basic ester hydrolysis and nucleophilic substitutions, allowing late-stage deprotection (TFA/DCM).[1]
Synthesis of Non-Canonical Amino Acids
This intermediate is a precursor to (R)-O-tert-butyl-Serine .[1] By converting the secondary hydroxyl to an azide (via Mitsunobu reaction with inversion to S, or double inversion to retain R) and subsequent reduction, researchers can access protected serine analogs used in peptide synthesis to increase lipophilicity and metabolic stability.
PROTAC Linker Design
The 1,2-functionalized backbone is ideal for constructing hydrophilic linkers in Proteolysis Targeting Chimeras (PROTACs).[1] The tert-butyl group can be removed to reveal a primary alcohol, which is then PEGylated to adjust the linker length between the E3 ligase ligand and the protein of interest ligand.[1]
Figure 2: Divergent synthetic utility of the core scaffold in medicinal chemistry.
Handling and Safety Information
While specific MSDS data for this CAS is limited, standard safety protocols for alkyl esters and ethers apply.
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Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Flammable liquid.[1]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tert-butyl ether is sensitive to strong acids; avoid exposure to acidic fumes during storage.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Organic Syntheses. (1992).[1] 3-Benzyloxy-2-methyl propanoate and related protecting group strategies. Organic Syntheses, 57, 5292–5300.[1] (Methodology reference for selective alkylation).
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10953655, tert-butyl (2R)-2-hydroxypropanoate. Retrieved from [Link] (Structural analog data).[1]
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Vrettos, E. I., et al. (2018).[1] Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions. Royal Society of Chemistry.[1] (NMR characterization of similar serine derivatives).
